1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
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Overview
Description
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, a methoxy group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzyl-3-(2-oxo-3-methoxy-2-methylpropyl)urea.
Reduction: Formation of benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the urea moiety can form stable complexes with metal ions or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(2-hydroxy-2-methylpropyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-benzyl-3-(2-methoxy-2-methylpropyl)urea: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
1-benzyl-3-(2-hydroxy-3-methoxypropyl)urea: Similar structure but with a different substitution pattern, potentially leading to different chemical and biological properties.
Uniqueness
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUNNRPEQGDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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